molecular formula C25H20N2O5S2 B2918200 N-(3-hydroxyphenyl)-2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide CAS No. 540763-03-9

N-(3-hydroxyphenyl)-2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide

Cat. No. B2918200
CAS RN: 540763-03-9
M. Wt: 492.56
InChI Key: WFZVSWQAWADSNO-XKZIYDEJSA-N
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Description

N-(3-hydroxyphenyl)-2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide is a useful research compound. Its molecular formula is C25H20N2O5S2 and its molecular weight is 492.56. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation of Novel Derivatives

Research has shown that derivatives similar to the mentioned compound demonstrate a range of pharmacological potentials. For example, compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions through computational and pharmacological assessments. These derivatives have shown moderate inhibitory effects in all assays, with some possessing good affinity for specific targets, correlating to their high analgesic and anti-inflammatory effects (Faheem, 2018).

Synthesis and Evaluation as Antimicrobial Agents

A series of derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential for the development of new antimicrobial agents. These studies have laid the groundwork for understanding the structure–activity relationships essential for designing more effective antimicrobial compounds (Baviskar, Khadabadi, & Deore, 2013).

Potential in Photodynamic Therapy

Certain derivatives have been synthesized and characterized for their photophysical and photochemical properties, which are critical for photodynamic therapy applications. These studies highlight the compound's utility as photosensitizers in cancer treatment, emphasizing their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory Activity

Derivatives of the compound have been synthesized and tested for anti-inflammatory activity, showing significant results. This research is crucial for the development of new non-steroidal anti-inflammatory drugs (NSAIDs), with some derivatives demonstrating activity equivalent to classic NSAIDs like Diclofenac, but with lower toxicity levels (Sunder & Maleraju, 2013).

Anticancer and Antimicrobial Agents

Further studies have focused on the design and synthesis of new derivatives as promising chemotherapeutic agents, showing notable antimicrobial and antiproliferative activities against human tumor cell lines. These findings support the compound's potential application in treating cancer and infectious diseases (Kaya et al., 2017).

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S2/c1-31-21-12-16(13-22-24(30)27(25(33)34-22)18-7-3-2-4-8-18)10-11-20(21)32-15-23(29)26-17-6-5-9-19(28)14-17/h2-14,28H,15H2,1H3,(H,26,29)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZVSWQAWADSNO-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.